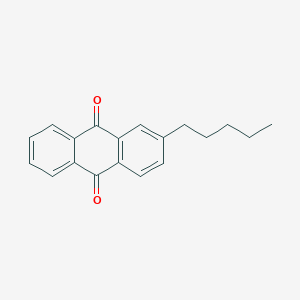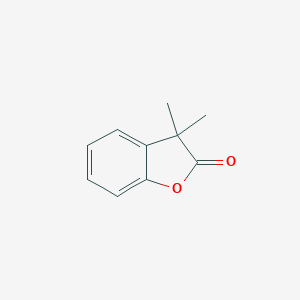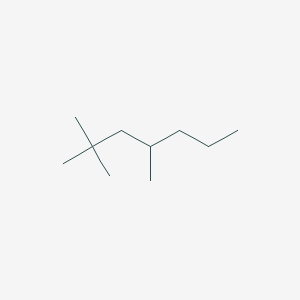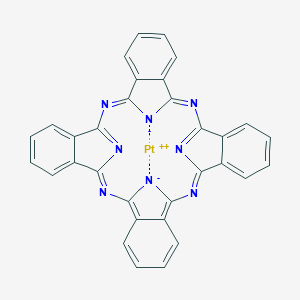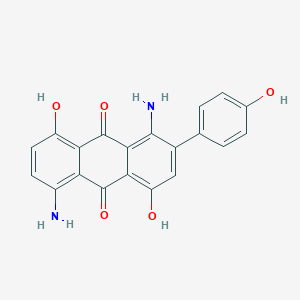
Molybdändiborid
Übersicht
Beschreibung
Molybdenum diboride is an inorganic compound composed of molybdenum and boron. It is known for its remarkable hardness, high melting point, and excellent chemical stability. These properties make it a valuable material in various industrial applications, particularly in the field of advanced ceramics and cutting tools.
Wissenschaftliche Forschungsanwendungen
Molybdenum diboride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions and hydrodesulfurization processes.
Biology: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and biosensors.
Medicine: Molybdenum diboride’s biocompatibility and chemical stability make it a candidate for use in medical implants and prosthetics.
Industry: It is widely used in the manufacturing of cutting tools, wear-resistant coatings, and high-temperature ceramics due to its hardness and thermal stability.
Wirkmechanismus
Target of Action
Molybdenum diboride (MoB2) primarily targets the hydrogen evolution reaction (HER) . This reaction is a key process in electrochemical water splitting, where water is decomposed into hydrogen and oxygen. The HER is a critical step in the production of hydrogen, a clean and sustainable energy source .
Mode of Action
MoB2 interacts with its target, the HER, by serving as an electrocatalyst . As an electrocatalyst, MoB2 facilitates the HER by lowering the energy barrier of the reaction, thereby increasing the rate of hydrogen production. Density functional theory (DFT) calculations show that several surfaces of MoB2 are active and that the optimum evolution of H2 occurs at a hydrogen coverage between 75% and 100% on the B-terminated {001} surface .
Biochemical Pathways
The primary biochemical pathway affected by MoB2 is the electrochemical water splitting process . In this process, water molecules are split into hydrogen and oxygen in the presence of an electric current. The HER, facilitated by MoB2, is a crucial step in this pathway.
Result of Action
The action of MoB2 results in the efficient production of hydrogen via the HER . MoB2 nanospheres exhibit a low onset overpotential of 154 mV at 10 mA cm−2, a Tafel slope of 49 mV dec−1, and high stability . These properties make MoB2 a highly efficient catalyst for the HER.
Action Environment
The action of MoB2 as an electrocatalyst for the HER is influenced by various environmental factors. The reaction is typically carried out in an acidic medium . The efficiency and stability of MoB2 can be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdenum diboride can be synthesized through several methods. One common approach is the solid-state metathesis reaction, which involves the reaction of molybdenum trioxide with boron carbide at high temperatures. Another method is the reduction of molybdenum trioxide with boron in a hydrogen atmosphere. The reaction conditions typically involve temperatures ranging from 1200°C to 1500°C.
Industrial Production Methods: In industrial settings, molybdenum diboride is often produced using high-temperature sintering techniques. This involves the mixing of molybdenum and boron powders, followed by pressing and heating the mixture to form dense, solid boride materials. The process is carried out in a controlled atmosphere to prevent oxidation and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum diboride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Molybdenum diboride can be oxidized in the presence of oxygen at elevated temperatures, leading to the formation of molybdenum trioxide and boron oxide.
Reduction: The compound can be reduced using hydrogen gas at high temperatures to produce molybdenum metal and boron.
Substitution: Molybdenum diboride can react with halogens, such as chlorine or fluorine, to form molybdenum halides and boron halides.
Major Products Formed:
- Oxidation: Molybdenum trioxide and boron oxide.
- Reduction: Molybdenum metal and boron.
- Substitution: Molybdenum halides and boron halides.
Vergleich Mit ähnlichen Verbindungen
- Tungsten diboride
- Titanium diboride
- Zirconium diboride
- Hafnium diboride
Molybdenum diboride stands out due to its unique balance of properties, making it a versatile material for a wide range of applications.
Eigenschaften
IUPAC Name |
bis(boranylidyne)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2B.Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSYZNZIESDJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mo]#B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015518 | |
| Record name | Molybdenum diboride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Alfa Aesar MSDS] | |
| Record name | Molybdenum diboride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12007-27-1 | |
| Record name | Molybdenum boride (MoB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum boride (MoB2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum boride (MoB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum diboride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Molybdenum diboride (MoB2) has a molecular formula of MoB2, with a molecular weight of approximately 128.74 g/mol.
A: Molybdenum diboride commonly exists in two crystal structures: a rhombohedral structure (R3̅m) [, ] and a hexagonal structure similar to aluminum diboride (AlB2-type, P6/mmm) [, , ]. While the AlB2-type MoB2 is readily synthesized, the existence of its tungsten diboride (WB2) counterpart remains debated []. Research indicates that boron defects might contribute to the stability of the AlB2-type MoB2 [].
A: Molybdenum diboride exhibits impressive mechanical properties, including high hardness and strength. [, ] Tungsten-substituted MoB2 solid solutions have shown enhanced hardness due to local symmetry reduction. [] Theoretical calculations suggest that the α-ThSi2-type MoB2, attainable under high pressure, possesses a high bulk modulus and Vickers hardness exceeding that of α-SiO2 and β-Si3N4. []
A: Due to its hardness and abrasion resistance, MoB2 finds applications in coatings for pressing surfaces, enhancing the lifespan of equipment used in laminate production. [, , , ] Its high-temperature stability also makes it a potential candidate for high-temperature ceramic materials. []
A: Recent research highlights the potential of MoB2 nanoparticles as highly efficient electrocatalysts for the hydrogen evolution reaction (HER). [, ] Theoretical calculations, combined with experimental data, suggest that specific surfaces of MoB2, particularly the B-terminated {001} surface, exhibit significant HER activity. [, ] This discovery opens possibilities for designing inexpensive and efficient boron-based HER catalysts.
A: Studies utilizing high-pressure X-ray diffraction reveal that the rhombohedral structure of MoB2 remains stable up to at least 24.1 GPa. [] Theoretical predictions suggest a phase transition to a tetragonal α-ThSi2-type phase at higher pressures (around 68 GPa), which might be quenchable to ambient conditions. []
A: Doping can significantly alter the properties of MoB2. For instance, carbon doping in (Mo0.96Ti0.04)0.8B2, while maintaining the AlB2-type phase, has been found to suppress superconductivity, likely due to the filling of boron π bands. [] Conversely, scandium doping can stabilize the AlB2-type structure and induce superconductivity in nonstoichiometric MoB2. []
A: Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic structure, mechanical properties, and catalytic activity of MoB2. [, ] These calculations provide insights into the material's behavior at the atomic level, guiding the design of novel materials and applications.
A: While MoB2 possesses unique properties, alternative materials exist depending on the specific application. For HER electrocatalysis, other transition metal borides, sulfides, phosphides, carbides, and nitrides are being explored. [] For high-temperature applications, alternative ceramics might be considered. The choice of material depends on factors such as cost, performance requirements, and operating conditions.
A: Research on MoB2 relies heavily on advanced characterization techniques, such as X-ray diffraction (XRD), electron microscopy, and spectroscopy. [, , ] Computational resources are essential for performing DFT calculations and simulating material properties. [, ] Access to high-pressure experimental setups is crucial for exploring phase transitions and properties under extreme conditions. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





